molecular formula C8H4F3N3O5 B14487499 2,6-Dinitro-4-(trifluoromethyl)benzamide CAS No. 65517-11-5

2,6-Dinitro-4-(trifluoromethyl)benzamide

Cat. No.: B14487499
CAS No.: 65517-11-5
M. Wt: 279.13 g/mol
InChI Key: FLLULEVATOIQCT-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F3N3O5. It is characterized by the presence of nitro groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 2,4-Dinitro-6-(trifluoromethyl)benzamide
  • 4,6-Dinitro-2-(trifluoromethyl)benzamide
  • 2,6-Dinitro-4-(trifluoromethyl)benzoic acid

Comparison: 2,6-Dinitro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.

Properties

CAS No.

65517-11-5

Molecular Formula

C8H4F3N3O5

Molecular Weight

279.13 g/mol

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15)

InChI Key

FLLULEVATOIQCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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